TAK-828F

概要

説明

TAK-828Fは、レチノイン酸関連孤児受容体ガンマt(RORγt)の選択的逆アゴニストとして作用する、経口投与可能な新規化合物です。 この化合物は、Th17細胞の活性を標的とし、調節することにより、炎症性疾患、特に炎症性腸疾患(IBD)の治療において顕著な可能性を示しています .

準備方法

TAK-828Fの合成には、シクロブチリデンメルドラム酸誘導体の水素化ホウ素ナトリウム(NaBH4)によるジアステレオ選択的還元など、いくつかの重要なステップが含まれます。このプロセスには、ウィッティヒオレフィン化、水素化、アミド化反応も含まれます。 合成の全体的な収率は、いくつかのステップの最適化と合理化により、23%から39%に向上しました .

化学反応解析

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化と還元: この化合物は、シクロブチリデンメルドラム酸誘導体をNaBH4で還元することにより合成できます.

置換: This compoundは、その合成中に、特にそのシクロブタンカルボン酸骨格の形成において、置換反応に関与しています.

アミド化: This compoundの合成における最後のステップは、アミド化であり、キラル補助基は水素化分解により切断され、その後アミド化されます.

科学研究への応用

This compoundは、炎症性疾患の治療における可能性について、広く研究されてきました。 その主な用途は、炎症性腸疾患(IBD)の治療であり、Th17細胞およびTh1/17細胞の数を減らし、IL-17AおよびIL-17Fなどの炎症促進性サイトカインの発現を抑制し、IL-10などの抗炎症性サイトカインの発現を増加させる効果を示しています . さらに、this compoundは、多発性硬化症、関節リウマチ、乾癬などの他の自己免疫疾患の治療における可能性についても調査されています .

化学反応の分析

Heck-Type Vinylation of 2-Chloropyridine

The synthesis begins with a Heck reaction between 2-chloropyridine 23 and ethylene gas (C₂H₄) to form 2-vinyl-3-acylpyridine 19 (Scheme 2, ). This atom-economical step avoids traditional palladium catalysts, instead using ethylene directly under mild conditions.

Key Features :

-

Eliminates cryogenic conditions and hazardous reagents.

-

Achieves >90% conversion without chromatographic purification .

Formation of Dihydronaphthyridine via Cyclization

2-Vinyl-3-acylpyridine 19 undergoes a one-pot hydroamination/cyclization mediated by ammonia (NH₃) in methanol to yield dihydronaphthyridine 17 (Scheme 5, ).

Mechanism :

-

Hydroamination : NH₃ adds across the vinyl group.

-

Cyclization : Intramolecular attack forms the dihydronaphthyridine ring.

Challenges :

-

Air-sensitive intermediate 17 oxidizes to aromatized byproduct 26 in solution.

Enantioselective Transfer Hydrogenation

Dihydronaphthyridine 17 undergoes asymmetric hydrogenation using a ruthenium catalyst (Table 2, ).

| Entry | Reductant | Catalyst | Conditions | Yield (%) | % ee |

|---|---|---|---|---|---|

| 1 | H₂ (3 MPa) | 27 | tBuOK, MeOH, 40°C | 25.9 | 100 |

| 4 | HCOOH | 30 | Et₃N, DMF, rt | 89.1 | 82.7 |

Optimized Conditions :

-

Catalyst 30 (Ru-(S)-TsDPEN) with formic acid as reductant.

-

Achieves 82.7% enantiomeric excess (ee) and 89.1% yield, enabling large-scale production .

Amide Coupling Reactions

The chiral tetrahydronaphthyridine core undergoes sequential amidation:

-

First Amidation : Copper-mediated coupling of 16 with haloindane 15 yields 12 (Scheme 7, ).

-

Challenges: Oxidative byproducts (32 , 33 ) and racemization under basic conditions.

-

Solution: Optimize base strength and reaction time to minimize stereocenter erosion.

-

-

Second Amidation : Cyclobutanecarboxylic acid 13 is coupled to 31 to form the final product 1 (TAK-828F) .

Stereochemical Stability

The stereogenic center in 17 remains stable under strongly basic conditions (e.g., tBuOK in MeOH) but undergoes racemization during copper-mediated coupling due to redox pathways. This necessitated precise control of reaction parameters to preserve optical purity .

Large-Scale Feasibility

The final synthesis:

-

Avoids cryogenic conditions and chromatography.

-

Uses cost-effective catalysts (e.g., Ru for hydrogenation).

This streamlined synthesis of this compound demonstrates advancements in asymmetric catalysis and green chemistry, enabling its evaluation in preclinical studies for autoimmune diseases .

科学的研究の応用

Pharmacological Profile

The pharmacological evaluation of TAK-828F reveals its strong binding affinity to RORγt, as demonstrated through various assays including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and surface plasmon resonance (SPR) . In preclinical studies, oral administration of this compound significantly mitigated colitis symptoms in mouse models by reducing Th17 and Th1/17 cell populations and enhancing the expression of protective mucosal proteins like zonula occludens-1 (ZO-1) and mucin 2 (Muc2) .

Inflammatory Bowel Disease

This compound has shown promising results in treating inflammatory bowel disease. In a mouse model of colitis, the compound demonstrated a dose-dependent protective effect against disease progression, reducing the severity of inflammation and promoting healing of the intestinal barrier . The modulation of cytokine profiles towards anti-inflammatory responses further supports its potential as a therapeutic agent for IBD.

Rheumatoid Arthritis and Psoriasis

Given RORγt's role in mediating inflammatory responses, this compound is also being explored for its applications in rheumatoid arthritis and psoriasis. The compound's ability to inhibit IL-17 production positions it as a candidate for managing these chronic inflammatory conditions . Ongoing research aims to elucidate its effects on joint inflammation and skin lesions associated with these diseases.

Case Studies

Case Study 1: Efficacy in Colitis Models

A study investigating the effects of this compound on activated T cell transfer mouse colitis models revealed that treatment with this compound at doses of 1 mg/kg and 3 mg/kg significantly reduced clinical symptoms compared to control groups. The study highlighted the compound's ability to lower Th17 cell populations while increasing IL-10 levels, an anti-inflammatory cytokine .

Case Study 2: Safety Profile

In a Phase 1 clinical trial assessing the safety and tolerability of this compound in healthy participants, no serious adverse events were reported. The pharmacokinetics profile indicated that this compound was well-tolerated at escalating doses, supporting further investigation into its therapeutic potential .

作用機序

TAK-828Fは、Th17細胞の分化と活性化を調節する転写因子であるRORγtに選択的に結合し、その活性を阻害することにより、その効果を発揮します。 RORγtを阻害することにより、this compoundは炎症促進性サイトカインの産生を抑制し、免疫応答を調節し、炎症性疾患の症状を軽減します . この化合物の作用機序には、IL-17遺伝子の発現阻害と免疫細胞集団の調節が含まれます .

類似化合物との比較

TAK-828Fは、RORγt逆アゴニストとしての高い選択性と効力において独特です。類似の化合物には、SR2211やGSK2981278などの他のRORγt阻害剤や逆アゴニストがあります。 this compoundは、強い結合親和性、経口バイオアベイラビリティ、および炎症性疾患の前臨床モデルにおける有効性によって際立っています .

生物活性

TAK-828F is a novel compound developed as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation and activation of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of RORγt, which is essential for the differentiation of Th17 cells. The compound has been shown to:

- Inhibit IL-17 Production : this compound significantly reduces interleukin-17 (IL-17) production in both mouse splenocytes and human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, with effective concentrations ranging from 0.01 to 10 μM .

- Suppress Th17 Differentiation : At a concentration of 100 nM, this compound inhibits the differentiation of naive T cells into Th17 and Th1/17 cells without affecting Th1 cell differentiation .

- Regulate Cytokine Production : The compound also decreases the production of Th17-related cytokines such as IL-17F and IL-22 while not impacting IFN-γ levels, indicating a selective modulation of the immune response .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various assays:

Clinical Studies

This compound has undergone initial clinical evaluation to assess its safety and tolerability. A clinical trial involving 24 healthy participants assessed multiple oral doses of this compound. Key outcomes included:

- Safety Profile : Monitoring for treatment-emergent adverse events (TEAEs) over a period following drug administration.

- Pharmacokinetics : Evaluation of maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC) for understanding drug absorption and metabolism .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Ulcerative Colitis : In vitro studies demonstrated that this compound effectively inhibited IL-17A mRNA induction in PBMCs from UC patients, suggesting its potential role in managing inflammatory bowel diseases .

- Autoimmune Disease Models : Efficacy in mouse models has shown that this compound can ameliorate symptoms associated with autoimmune conditions by restoring the balance between Th17 and regulatory T cells (Tregs) .

特性

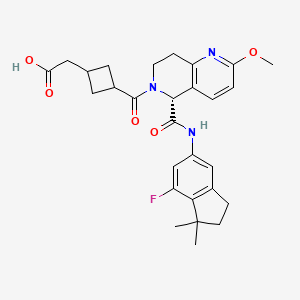

IUPAC Name |

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMFYVOUDGRBLG-NJMNTPMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。